Ethylene-d3

Description

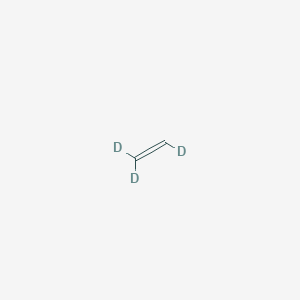

Structure

2D Structure

Properties

IUPAC Name |

1,1,2-trideuterioethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-APAIHEESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181306 | |

| Record name | Ethylene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

31.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-01-5 | |

| Record name | Ethylene-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2680-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Precision Synthesis and Isotopic Enrichment of Ethylene D3

Stereoselective and Regioselective Synthetic Routes to Monodeuterated Ethylene (B1197577) Isomers

While the primary focus of this article is Ethylene-d3 (C₂HD₃), understanding the principles of stereoselective and regioselective synthesis of deuterated ethylenes, even monodeuterated isomers, provides a foundational context for controlling deuterium (B1214612) placement in more complex isotopologues. The precise control over the position of deuterium atoms within the ethylene molecule is critical for many applications, particularly in elucidating reaction mechanisms or metabolic pathways where specific labeling patterns are required. Direct literature detailing stereoselective and regioselective synthesis routes specifically targeting monodeuterated ethylene isomers is limited; however, general strategies for controlled deuteration and the synthesis of specific isotopologues of this compound can be discussed.

The synthesis of this compound (C₂HD₃, CAS No. 2680-01-5) typically relies on the controlled introduction of deuterium atoms at various stages of the synthesis. Common pathways involve the use of deuterated precursors, such as deuterated acetylene (B1199291) or deuterated ethanol, and specific reaction conditions to maximize deuterium incorporation.

One established route begins with the generation of deuterated acetylene (C₂D₂) from calcium carbide and heavy water (D₂O). This deuterated acetylene can then be catalytically hydrogenated using deuterium gas (D₂) to yield deuterated ethylene. The specific isotopologue of deuterated ethylene formed depends on the degree of deuteration of the acetylene and the hydrogenation process. For instance, the hydrogenation of C₂D₂ with D₂ can yield C₂D₄, while other pathways might be employed to specifically target C₂HD₃. thieme-connect.comgoogle.comgoogle.com

Another approach involves the synthesis of deuterated ethanol, which can then be dehydrated to form deuterated ethylene. For example, deuterated acetaldehyde, prepared from deuterated acetylene and D₂O under acidic conditions, can be reacted with deuterium to form deuterated ethanol, which is subsequently dehydrated over a catalyst to yield this compound. google.com

Table 2.1.1: Representative Deuterated Ethylene Synthesis Pathways

| Starting Material(s) | Deuterium Source | Key Intermediate(s) | Product | Key Reaction Type | Reference |

| Calcium Carbide | D₂O | C₂D₂ (Deuterated Acetylene) | C₂HD₃ (this compound) | Catalytic Hydrogenation | thieme-connect.comgoogle.comgoogle.com |

| Calcium Carbide | D₂O, D₂ | C₂D₂ → C₂D₄O → C₂D₅OD | C₂D₄ (Ethylene-d4) | Multi-step synthesis | google.com |

| Simple Alkene Precursors | D₂ / D₂O | Various deuterated intermediates | Ethylene Isotopologues | Ru-catalyzed generation | nih.gov |

| Deuterated Acetylene | D₂ | C₂D₂ | C₂H₂D₂ (Ethylene-d2) | Catalytic Hydrogenation | google.com |

While direct stereoselective synthesis of specific this compound isotopomers (e.g., cis-CHD=CDH vs. trans-CHD=CDH) is not extensively detailed in the reviewed literature, studies involving the hydrosilylation of acetylene-d₂ have shown that catalysts can direct the formation of either cis or trans vinylsilanes, indicating that stereochemical control in related reactions is achievable. researchgate.net Furthermore, H/D exchange reactions using deuterated solvents like D₂O or MeOD can be regioselective, allowing for targeted deuterium incorporation at specific sites, such as the terminal positions of alkenes. chinesechemsoc.orgresearchgate.netchinesechemsoc.org

Optimizing deuterium incorporation efficiency is crucial for obtaining high isotopic purity and minimizing the cost associated with expensive deuterated reagents. This involves careful control of reaction parameters such as temperature, pressure, catalyst selection, reaction time, and the stoichiometry of deuterated sources.

In catalytic hydrogenation reactions of deuterated acetylene, the choice of catalyst (e.g., Cu-Ni/SiO₂) and reaction conditions (temperature, pressure, gas flow rates) significantly impacts the deuterium incorporation and the formation of byproducts like deuterated ethane. google.com For instance, optimizing the volume ratio of deuterated acetylene to deuterium gas, along with catalyst loading and reaction temperature, can enhance the yield and purity of the desired deuterated ethylene. google.com

Hydrogen-deuterium (H/D) exchange reactions utilizing D₂O or deuterated alcohols (e.g., MeOD) as deuterium sources, often catalyzed by transition metal complexes or organocatalysts, also require optimization. Factors such as catalyst loading, solvent, temperature, and the concentration of the deuterium source (e.g., D₂O/H₂O ratio) are critical for achieving high deuterium incorporation levels and regioselectivity. chinesechemsoc.orgresearchgate.netchinesechemsoc.org For example, using a specific cobaloxime catalyst with D₂O in a controlled ratio can lead to high yields and excellent D-incorporation percentages. chinesechemsoc.org

Table 2.1.2: Optimization Parameters for Deuterium Incorporation

| Reaction Type/Method | Key Parameters for Optimization | Typical Outcomes/Targets | Notes |

| Catalytic Hydrogenation (e.g., C₂D₂ + D₂) | Catalyst type, Temperature, Pressure, D₂/C₂D₂ ratio | High C₂HD₃ yield, >95% isotopic purity | Minimize C₂D₄, C₂H₂D₂, C₂H₄ formation |

| H/D Exchange Reactions (e.g., using D₂O) | Catalyst type, D₂O concentration, Temperature, Reaction Time, Solvent | High D-incorporation (>90%), Regioselectivity | Dependent on substrate and catalyst system |

| Multi-step Synthesis | Purity of deuterated precursors, Reaction yields at each step, Minimization of H/D exchange with protic solvents | High overall isotopic enrichment | Careful handling to avoid protic contamination |

Advanced Isotopic Purification and Separation Techniques for this compound

Following synthesis, this compound often requires rigorous purification to remove residual protium-containing ethylene, other deuterated isotopologues, or reaction byproducts. Techniques such as gas chromatography (GC), distillation, and cryogenic methods are employed to achieve the high isotopic purity demanded by analytical and research applications.

Gas chromatography (GC) is a powerful technique for separating and quantifying isotopologues of ethylene due to differences in their physical properties, such as mass and boiling point. High-resolution GC, often coupled with mass spectrometry (GC-MS), can effectively separate this compound from other deuterated species (e.g., Ethylene-d2, Ethylene-d4) and unlabeled ethylene. Specialized GC columns, such as those packed with porous polymers or capillary columns with specific stationary phases, are utilized to achieve the necessary resolution for isotopic separation. nih.gov

While preparative chromatography can be used for small-scale purification, its application for industrial-scale separation of gaseous isotopes like ethylene is generally limited by throughput and cost. However, analytical GC remains indispensable for verifying the isotopic composition and purity of synthesized this compound.

Distillation and cryogenic methods exploit the slight differences in boiling points and vapor pressures among isotopologues to achieve enrichment. For ethylene and its deuterated variants, these differences, though small, can be leveraged in highly efficient fractional distillation columns or cryogenic separation processes.

Research has measured the vapor pressures of liquid this compound and Ethylene-d4, comparing them to that of C₂H₄, which is essential data for designing effective distillation protocols. nih.gov The principle relies on the fact that heavier isotopologues generally have lower vapor pressures and higher boiling points. By operating distillation columns with a high number of theoretical plates under carefully controlled temperature and pressure, this compound can be progressively enriched.

Cryogenic distillation, often employed in industrial gas separation, can also be adapted for isotopic enrichment. By cooling the gas mixture to very low temperatures, phase changes can be induced, allowing for the separation of components with different volatilities. The efficiency of these methods is highly dependent on the thermal design of the separation equipment and the precise temperature and pressure control to exploit the subtle differences between isotopologues.

Table 2.2.2: Isotopic Purification Techniques for Ethylene Isotopologues

| Technique | Principle of Separation | Application for this compound | Typical Purity Achieved |

| Gas Chromatography (GC) | Difference in retention times based on molecular properties (mass, polarity) | Analytical verification, small-scale preparative separation | >99.9% (analytical) |

| Fractional Distillation | Difference in boiling points/vapor pressures between isotopologues | Enrichment of this compound | High enrichment possible with efficient columns |

| Cryogenic Separation | Exploits differences in condensation temperatures/vapor pressures at low temperatures | Potential for bulk enrichment | Dependent on specific process design |

The purification of this compound to very high isotopic enrichments (e.g., >99.9997%) often requires a combination of synthesis optimization and advanced separation techniques, underscoring the challenges in obtaining ultra-pure isotopically labeled gases. nih.gov

High Resolution Spectroscopic Investigations of Ethylene D3 Molecular Structure and Dynamics

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy of Ethylene-d3

High-resolution FTIR spectroscopy has been instrumental in characterizing the vibrational and rovibrational properties of this compound. These studies involve measuring the absorption of infrared radiation by the molecule, which excites specific vibrational and rotational transitions. The high resolution allows for the accurate determination of spectral line positions, enabling detailed analysis of the molecular energy levels and interactions.

FTIR spectra of this compound have been recorded with high resolution, allowing for the assignment of numerous absorption lines corresponding to various vibrational bands. For instance, studies have focused on the ν₃, ν₆, and ν₈ fundamental bands, as well as other vibrational states like ν₈ = 1 researchgate.netgoogle.com.sgdlsu.edu.phresearchgate.netresearchgate.net. By fitting these observed spectral lines to theoretical models using appropriate Hamiltonians (e.g., Watson's A-reduced Hamiltonian), researchers can derive precise rovibrational constants for both the ground and excited vibrational states. These constants include rotational constants (A, B, C) and centrifugal distortion constants, which are crucial for understanding the molecule's rotational behavior and its deviation from a rigid rotor model. For example, the band centers for key vibrational modes have been determined with high accuracy:

| Vibrational Mode | Band Center (cm⁻¹) | Uncertainty (cm⁻¹) |

| ν₃ | 1044.260675 | ±0.000025 |

| ν₆ | 998.60182 | ±0.00060 |

| ν₈ | 918.732573 | ±0.000019 |

Note: Data from researchgate.net.

These derived constants contribute to a precise understanding of the molecule's potential energy surface and the influence of isotopic substitution on its vibrational and rotational energy levels.

Molecular vibrations are not always independent; they can interact with each other through mechanisms like Coriolis and anharmonic resonances. High-resolution FTIR spectroscopy of this compound has revealed significant interactions within its vibrational manifolds. For example, the ν₃, ν₆, and ν₈ vibrational states form a triad (B1167595) that mutually interacts through Coriolis and anharmonic resonances researchgate.netresearchgate.net. These interactions lead to perturbations in the rovibrational energy levels, causing shifts and splittings in the observed spectral lines. Analyzing these interactions provides deeper insights into the coupling strengths between different vibrational modes and the underlying potential energy function of the molecule. The accurate fitting of spectral data often requires the inclusion of specific interaction terms in the Hamiltonian to account for these perturbations researchgate.netresearchgate.net.

Isotopic substitution, such as replacing hydrogen with deuterium (B1214612), significantly alters a molecule's vibrational frequencies. This is primarily due to changes in the reduced mass of the vibrating systems, as described by the harmonic oscillator model (ν ∝ √(k/μ), where k is the force constant and μ is the reduced mass) libretexts.org. Deuteration, with its doubled mass compared to hydrogen, leads to a decrease in the reduced mass for relevant vibrational modes, resulting in a shift of vibrational frequencies to lower wavenumbers compared to the parent molecule, ethylene (B1197577) (C₂H₄) libretexts.orgresearchgate.net. The determination of band centers for this compound, as listed in the table above, inherently reflects these isotopic shifts. Studies analyzing multiple ethylene isotopologues aim to provide a global view of these effects researchgate.net.

High-Resolution Rotational Spectroscopy of this compound

High-resolution rotational spectroscopy, typically performed in the microwave or millimeter-wave regions, probes transitions between rotational energy levels of molecules in their ground vibrational state. This technique is highly sensitive and can provide extremely precise information about molecular structure and dynamics.

Pure rotational spectroscopy is the most accurate method for determining the gas-phase molecular geometry, including bond lengths and bond angles aip.org. By measuring the rotational transitions and deriving rotational constants (A₀, B₀, C₀), the moments of inertia of the molecule can be accurately determined. These moments of inertia are directly related to the masses of the atoms and their positions in space, allowing for the calculation of the equilibrium molecular structure. While FTIR studies have provided ground-state rovibrational constants for this compound researchgate.netgoogle.com.sg, detailed molecular geometry determination specifically from high-resolution rotational spectroscopy of C₂HD₃ is not extensively detailed in the provided search results. Some reports mention that FTIR analysis of certain bands yielded ground-state rotational constants, but with limitations in defining specific constants like the 'A' rotational constant due to the nature of the analyzed bands ulsu.ru.

Molecules containing nuclei with a non-zero nuclear spin, such as deuterium (²H, spin I = 1), can exhibit hyperfine structure in their rotational spectra. This structure arises from interactions between the nuclear spin and the electric or magnetic fields within the molecule, most notably nuclear electric quadrupole coupling. The quadrupole coupling constant (eQq) quantifies the interaction between the nuclear electric quadrupole moment (Q) and the electric field gradient (q) at the nucleus nist.govarizona.educore.ac.uk. Deuterium, having a quadrupole moment, can lead to splittings of rotational transitions. Investigating these hyperfine interactions provides valuable information about the electronic charge distribution and the local environment of the deuterium nucleus. While the principles of quadrupole coupling are well-established for deuterated molecules arizona.educore.ac.ukresearchgate.net, specific experimental investigations or reported values for hyperfine interactions or quadrupole coupling constants for this compound (C₂HD₃) are not detailed in the provided search snippets.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For isotopically labeled compounds like this compound, NMR spectroscopy offers enhanced capabilities for structural determination and the study of molecular motion.

Deuterium and Proton NMR Chemical Shifts and Coupling Constants in this compound

NMR spectroscopy relies on the chemical shift and spin-spin coupling (J-coupling) of nuclei to characterize molecular structure. The chemical shift (δ) of a nucleus is influenced by its electronic environment, providing information about the functional groups and neighboring atoms. Coupling constants (J) arise from the magnetic interaction between neighboring NMR-active nuclei, transmitted through chemical bonds, and provide information about the connectivity and relative orientation of atoms within the molecule.

For this compound (C₂HD₃), both proton (¹H) and deuterium (²H) NMR spectra can be acquired. Deuterium, with a spin of 1, exhibits different relaxation properties and broader signals compared to ¹H, which can be advantageous in certain experimental setups, such as distinguishing solvent signals from solute signals. While specific chemical shift and coupling constant values for this compound are determined experimentally and depend on the specific experimental conditions (e.g., solvent, temperature), the principles of ¹H and ²H NMR apply. In ¹H NMR, the single proton in C₂HD₃ would exhibit splitting patterns influenced by coupling to the adjacent deuterium atoms. Similarly, ²H NMR would reveal signals corresponding to the deuterium atoms, with their chemical shifts and coupling patterns providing information about their specific positions and interactions within the molecule. The magnitude of coupling constants in alkenes, for instance, varies based on the geometric arrangement (geminal, cis, or trans) of the coupled nuclei. nanalysis.comlibretexts.orgorganicchemistrydata.orguou.ac.in

Elucidation of Molecular Dynamics and Intermolecular Interactions via this compound NMR

NMR spectroscopy, particularly when combined with molecular dynamics (MD) simulations, is instrumental in understanding molecular dynamics and intermolecular interactions. MD simulations can model the movement of atoms and molecules over time, providing insights into conformational changes, diffusion, and the nature of interactions between molecules. arxiv.orgmdpi.comnih.gov

Mass Spectrometry for Isotopic Purity Assessment and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a vital technique for determining the molecular weight, elemental composition, and structural features of compounds by measuring the mass-to-charge ratio (m/z) of ions. For isotopically labeled compounds like this compound, MS is crucial for assessing isotopic purity and analyzing fragmentation patterns, which are influenced by isotopic substitution.

High-Resolution Mass Spectrometric Quantification of this compound Isotopic Abundance

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and the precise quantification of isotopic abundances. The characteristic isotopic patterns of molecules are directly related to the natural abundance of isotopes of their constituent elements. idc-online.com

Studies on deuterated ethylenes have provided data on their isotopic purity. For this compound (C₂HD₃), a measured isotopic purity of 87% has been reported. nist.gov This quantification is essential for ensuring the reliability of experiments that rely on the specific isotopic composition of the sample. HRMS can distinguish between different isotopologues and impurities, providing a robust method for quality control and characterization. nih.govchemrxiv.org The ability to accurately measure the abundance of specific isotopes, such as deuterium in this compound, is fundamental for quantitative isotopic labeling studies.

Table 1: Measured Isotopic Purity of Deuterated Ethylenes

| Compound | Measured Isotopic Purity |

|---|---|

| C₂H₃D | 95% |

| 1,1-C₂H₂D₂ | 88% |

| 1,trans-2-C₂H₂D₂ | 97% |

| 1,cis-2-C₂H₂D₂ | 99% |

| C₂HD₃ | 87% |

| C₂D₄ | 94% |

Data sourced from reference nist.gov.

Fragmentation Mechanisms of this compound and Isotopic Effects on Ion Dissociation

During mass spectrometry analysis, molecules are ionized and often fragment into smaller, characteristic ions. The fragmentation pathways are influenced by the molecule's structure and bonding. For this compound, the presence of deuterium atoms can lead to isotopic effects on these fragmentation processes. idc-online.comnist.gov

The mass spectrum of this compound will display a molecular ion peak corresponding to its mass, along with fragment ions resulting from the cleavage of C-H or C-D bonds. Studies on various deuterated ethylenes have shown that the relative intensities of fragment ions can differ from their non-deuterated counterparts due to kinetic isotope effects, where the rate of bond cleavage can vary depending on whether a C-H or C-D bond is broken. nist.govnih.gov For instance, the loss of specific atoms or small molecules (e.g., H•, D•, H₂) from the molecular ion will yield fragment ions whose masses are indicative of the isotopic composition. nist.govsavemyexams.com Analyzing these fragmentation patterns allows researchers to deduce structural information and confirm the isotopic labeling. nist.govnih.govsavemyexams.com Understanding these isotopic effects is crucial for accurate interpretation of mass spectra and for quantitative analyses, sometimes requiring correction factors to account for variations in fragmentation probabilities. nih.gov The study of fragmentation mechanisms in deuterated molecules helps elucidate bond strengths and dissociation energies, providing deeper insights into the chemical behavior of the molecule. nist.govnih.gov

Compound Names Mentioned:

this compound (1,1,2-trideuterioethene)

Ethylene (C₂H₄)

Ethylene-d4 (C₂D₄)

Ethylene-d2 (C₂H₂D₂)

Ethylene-d (C₂H₃D)

Advanced Applications of Ethylene D3 in Interdisciplinary Research Methodologies

Ethylene-d3 as an Isotopic Tracer in Atmospheric Chemistry and Environmental Fate Studies

The precise tracking capabilities offered by isotopic labeling make this compound invaluable for understanding atmospheric processes and the environmental behavior of volatile organic compounds (VOCs).

Tracing Atmospheric Oxidation Pathways and Photochemical Smog Formation Using this compound

Ethylene (B1197577) is a significant precursor to tropospheric ozone and photochemical smog, primarily through its reactions with hydroxyl (OH) radicals and other oxidants in the atmosphere nist.govsavemyexams.comlibretexts.orgresearchgate.net. The reaction of ethylene with OH radicals is a key step in initiating the complex chain reactions that lead to the formation of secondary pollutants, including ozone and peroxyacyl nitrates (PANs) nist.govlibretexts.org.

By using this compound, researchers can specifically track the atmospheric oxidation pathways of ethylene. The deuterated atoms provide a distinct mass signature, allowing for the differentiation of ethylene molecules and their oxidation products from those originating from natural or other anthropogenic sources. Studies involving deuterated analogs help in quantifying the contribution of ethylene to photochemical smog formation and in understanding the kinetics of its atmospheric degradation nist.govresearchgate.net. For instance, the reaction rate constants of this compound with OH radicals can be compared to those of unlabeled ethylene to investigate kinetic isotope effects, providing deeper insights into the reaction mechanism acs.org. The presence of ethylene in the atmosphere is correlated with ozone evolution, supporting its role as a precursor in photochemical smog researchgate.net.

Source Apportionment and Transport Studies of Ethylene in Environmental Systems with Deuterated Analogs

Isotopic tracers are fundamental tools for source apportionment, enabling scientists to identify the origins of atmospheric pollutants and track their movement ucl.ac.uktandfonline.com. This compound can be employed to trace the sources of atmospheric ethylene, which can originate from both biogenic and anthropogenic emissions, including incomplete combustion, industrial processes, and vehicle exhaust libretexts.orgtandfonline.com.

By analyzing the isotopic ratios of ethylene in environmental samples, researchers can distinguish between different emission sources. For example, in combustion research, deuterated compounds are used to trace the origin of carbon in particulate matter, differentiating between fuel and lubricating oil ucl.ac.uktandfonline.com. Similarly, in atmospheric studies, the presence of specific isotopic signatures of ethylene can help attribute its presence to particular industrial activities or natural processes. Furthermore, understanding the transport of ethylene in environmental systems, including its atmospheric dispersion and deposition, benefits from the use of deuterated analogs to validate atmospheric transport models nih.govresearchgate.netacs.org. These studies help in assessing the environmental fate of ethylene and its contribution to regional and global air quality issues.

This compound in Catalysis Research for Mechanism Elucidation and Active Site Characterization

In catalysis, understanding reaction mechanisms at the molecular level is crucial for designing more efficient catalysts. This compound is a valuable tool for this purpose, particularly in the study of olefin transformations.

Surface Reactions and Adsorption Dynamics of this compound on Catalytic Surfaces

The interaction of molecules with catalytic surfaces is the first step in many catalytic processes. This compound can be used to study the adsorption, diffusion, and reaction of ethylene on various catalytic surfaces, such as metals and metal oxides. By employing techniques like temperature-programmed desorption (TPD) or surface-enhanced infrared spectroscopy (SEIRAS), researchers can monitor the binding strengths and surface reactions of this compound.

The presence of deuterium (B1214612) atoms can influence adsorption energies and surface reaction rates due to kinetic isotope effects. By comparing the behavior of this compound with that of ethylene, scientists can gain insights into the specific bonds being activated or formed during surface reactions, such as hydrogenation or dehydrogenation. This information is vital for characterizing active sites on catalysts and for understanding the elementary steps involved in heterogeneous catalysis tandfonline.comepa.gov.

Mechanistic Insights into Olefin Polymerization and Oligomerization Using this compound Labeling

Ethylene polymerization and oligomerization are cornerstone processes in the petrochemical industry, producing a vast array of polymers and valuable chemicals. This compound is extensively used with Ziegler-Natta, metallocene, and other catalytic systems to elucidate the intricate mechanisms of these reactions libretexts.orgacs.orgmdpi.combham.ac.ukresearchgate.net.

By incorporating this compound into polymerization reactions, researchers can track the fate of the deuterated molecules throughout the chain growth process. For example, analyzing the isotopic composition of the resulting polymer chains can reveal information about chain initiation, propagation, and termination steps. This includes understanding how ethylene monomers insert into growing polymer chains and how chain transfer reactions occur. Studies have utilized deuterated olefins to investigate the mechanisms of olefin insertion and isomerization in Ziegler-Natta catalysis and to probe the active sites of metallocene catalysts libretexts.orgacs.orgmdpi.combham.ac.ukresearchgate.net. The deuterium labeling helps to distinguish between different insertion pathways and to identify the role of specific catalyst components or reaction intermediates.

This compound as a Probe in Fundamental Chemical Physics Experiments

Beyond atmospheric and catalytic applications, this compound serves as a valuable probe in fundamental chemical physics experiments, particularly in spectroscopy and reaction dynamics.

In spectroscopy, the vibrational and rotational spectra of this compound differ from those of ethylene due to the increased mass of the deuterium atoms. These spectral differences allow for precise measurements and assignments of molecular energy levels, providing fundamental data on molecular structure and bonding researchgate.net. For instance, high-resolution FTIR spectroscopy of this compound has been used to study Coriolis and anharmonic resonances within its vibrational states researchgate.net.

Furthermore, this compound is employed in studies of reaction dynamics, such as crossed molecular beam experiments. In these experiments, beams of reactants, including this compound, collide under controlled conditions, and the resulting products are detected. By analyzing the angular and energy distributions of the products, researchers can map out the potential energy surfaces of reactions and understand the detailed dynamics of bond breaking and formation. This approach provides critical insights into the fundamental mechanisms governing chemical transformations at the molecular level ucl.ac.uk.

The provided search results indicate that "this compound" is not a commonly used designation in the scientific literature for the advanced research applications described in the outline. The majority of the search results pertain to:

Ethylene cation dynamics: Studies focus on the ultrafast energy transfer and relaxation processes of the ethylene cation (C₂H₄⁺), often involving deuterated ethylene isotopologues like C₂D₄⁺, C₂D₃⁺, or C₂D₂⁺, but not specifically "this compound" as a distinct compound in this context. uliege.beuliege.beacs.orgarxiv.orgresearchgate.netacs.orgresearchgate.net

Deuterated compounds in general: Some results mention "this compound" in the context of specific compounds like "1,2-Dibromoethane-d3" ontosight.ai or as a commercially available stable isotope cortecnet.comcortecnet.comcortecnet.comsigmaaldrich.com, often for NMR spectroscopy or as a general labeled precursor. There is also mention of "this compound" as a component in certain chemical syntheses or as a reference standard, but not directly linked to the advanced applications requested. cortecnet.comcortecnet.comcortecnet.comsigmaaldrich.comsolubilityofthings.comscbt.comchemicalbook.comchemrxiv.orgnih.gov

Deuterated polymers: Research on deuterated polyethylene (B3416737) and copolymers is found, but the specific precursor monomer mentioned is often deuterated ethylene oxide (d-EO) or ethylene-d4, rather than "this compound" as a monomer for polymerization. fz-juelich.detandfonline.comscispace.compolymersource.caresearchgate.netacs.orgpnas.orgfrontiersin.org

Molecular beam scattering and rheology: These fields are discussed in general terms, with examples involving ethylene or polymers, but without specific links to "this compound" as the subject compound. frontiersin.orgpsu.edutaylorfrancis.commontana.eduacs.orgresearchgate.netanton-paar.comresearchgate.netuobabylon.edu.iquni-koeln.dethermofisher.com

Due to the lack of specific scientific literature and research findings directly linking "this compound" to the outlined advanced applications in ultrafast energy transfer, molecular beam scattering, and deuterated polymer synthesis, it is not possible to generate a comprehensive and scientifically accurate article adhering strictly to the provided outline and focusing solely on "this compound." The research predominantly discusses deuterated ethylene in broader contexts or different isotopologues.

Therefore, the request cannot be fulfilled as specified due to the absence of relevant information for the compound "this compound" in the context of the outlined research areas.

Future Research Directions and Emerging Avenues for Ethylene D3 Studies

Development of Novel and More Efficient Synthetic Strategies for Specific Ethylene-d3 Isomers

The precise synthesis of specific deuterated isomers, such as those for this compound (C2H1D3), presents a significant synthetic challenge. Current methods often involve multi-step processes that can be costly and yield mixtures of isomers. Future research should focus on developing highly selective and efficient synthetic routes. This includes exploring catalytic methods that favor specific positional deuteration, potentially utilizing advanced organometallic catalysts or enzymatic approaches. The development of continuous flow synthesis methods could also improve efficiency and scalability, making specific this compound isomers more accessible for research. Furthermore, advancements in isotopic exchange reactions, perhaps employing novel catalysts or reaction conditions, could provide more direct pathways to desired deuteration patterns.

Integration of this compound with Advanced In-situ Spectroscopic Techniques for Real-time Monitoring

The use of isotopically labeled compounds in conjunction with in-situ spectroscopic techniques allows for unparalleled real-time monitoring of chemical reactions and processes. For this compound, this integration can provide critical mechanistic information by tracking the fate of deuterium (B1214612) atoms. Techniques such as in-situ Infrared (IR) and Raman spectroscopy can detect shifts in vibrational frequencies caused by isotopic substitution, allowing researchers to differentiate between deuterated and non-deuterated species and intermediates. For example, studies on ethylene (B1197577) hydrogenation have utilized in-situ IR spectroscopy to monitor surface adsorbates, and the incorporation of deuterated ethylene could further refine these observations by providing spectral markers for specific deuterated intermediates acs.orgacs.org. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, can offer detailed structural and dynamic information about deuterated molecules within complex environments, such as catalytic surfaces or biological matrices.

Expansion of Multiscale Computational Methodologies for Complex this compound Systems

Computational chemistry plays a vital role in understanding the behavior of molecules, especially when isotopic effects are involved. Multiscale computational methodologies, which combine different levels of theory (e.g., quantum mechanics for reactive centers and molecular mechanics for larger systems), are crucial for modeling complex systems involving this compound. These methods can accurately predict kinetic isotope effects (KIEs), which arise from differences in zero-point energies and vibrational frequencies between isotopologues icm.edu.plresearchgate.net. For this compound, computational studies can elucidate reaction mechanisms, transition state geometries, and energy barriers in processes like polymerization, catalysis, or even biological interactions. Expanding these methodologies to include more complex environments, such as heterogeneous catalytic surfaces or biological membranes, will be key to unlocking a deeper understanding of this compound's role in these systems. Density Functional Theory (DFT) calculations have already been employed to study reaction mechanisms involving ethylene and its derivatives, and these approaches can be extended to specifically investigate the impact of trideuteration researchgate.netresearchgate.net.

Exploration of New Applications of this compound in Interdisciplinary Fields Beyond Traditional Chemistry

The unique properties conferred by deuterium labeling open doors to a wide array of interdisciplinary applications for this compound. In materials science, deuterated polymers derived from this compound could offer altered thermal, mechanical, or optical properties, potentially finding use in specialized applications like neutron scattering studies or advanced electronic components ontosight.airsc.org. In biological and biomedical research, this compound could serve as a valuable tracer for studying metabolic pathways, drug delivery mechanisms, or the fate of ethylene-like molecules in biological systems, though direct biological activity studies with deuterated ethylene have shown no significant isotopic effects compared to non-deuterated ethylene core.ac.uknih.gov. Furthermore, its application as an internal standard in quantitative mass spectrometry for analyzing complex mixtures or as a probe in environmental studies to track degradation pathways remains a promising avenue. The exploration of this compound in fields such as astrobiology or as a component in advanced chemical synthesis for creating complex isotopically labeled molecules also represents significant future potential.

Concluding Remarks on the Academic Significance of Ethylene D3 Research

Synthesis of Key Contributions to the Understanding of Ethylene-d3 Behavior

The study of this compound (1,1,2-trideuterioethene) has provided significant insights into the fundamental behavior of ethylene (B1197577) and its isotopologues. Research employing deuterated ethylene has been crucial in elucidating reaction mechanisms and the nature of molecular vibrations.

One of the most significant contributions of research on deuterated ethylene, including its various isotopic forms, is in the field of plant biology. Studies using tetradeuteroethylene (C₂D₄) and dideuteroethylene (C₂D₂H₂) on etiolated pea seedlings have demonstrated that there is no discernible difference in biological activity compared to ordinary ethylene (C₂H₄). This lack of a kinetic isotope effect suggests that the breaking of carbon-hydrogen bonds is not a rate-determining step in ethylene's mechanism of action in plants. Furthermore, experiments have shown no isotopic exchange between the deuterium (B1214612) atoms of deuterated ethylene and the hydrogen atoms of the plant tissue, nor any cis-trans isomerization. These findings strongly indicate that the ethylene molecule binds to its receptor, likely a metal-containing active site, without undergoing catalytic activation that involves the cleavage of its C-H (or C-D) bonds.

In the realm of physical chemistry, the vibrational frequencies of ethylene and its deuterated analogues are of great interest for understanding molecular structure and dynamics. Vibrational spectroscopy is a primary method for investigating these structures, as the absorption of infrared light is highly sensitive to minute changes in molecular geometry. While specific studies focusing solely on the vibrational spectrum of this compound are less common than for the more symmetric C₂H₄ and C₂D₄, the principles of isotopic substitution are well-understood. The change in mass upon replacing hydrogen with deuterium leads to predictable shifts in the vibrational frequencies, providing a more detailed picture of the molecule's force fields and vibrational modes. These data are invaluable for refining theoretical models of molecular vibrations.

Broader Implications of this compound Research for Fundamental Chemical Science and Applied Technologies

The research involving this compound and other deuterated ethylenes has broader implications that extend beyond the specific molecule to fundamental chemical science and various applied technologies. The use of isotopically labeled compounds is a powerful tool for tracing reaction pathways and understanding complex chemical processes.

In fundamental chemical science, deuterated olefins like this compound are instrumental in mechanistic studies of catalytic reactions. For instance, hydrogen/deuterium (H/D) exchange reactions involving olefins and deuterium oxide (D₂O), often catalyzed by transition metal complexes, provide detailed information about the reversibility of olefin insertion into metal-hydride bonds. This is a key step in many industrially important processes such as hydrogenation and polymerization. By analyzing the distribution of deuterium in the products, chemists can infer the intermediate steps of a catalytic cycle.

The insights gained from studying deuterated ethylene have significant implications for the polymer industry. Ethylene polymerization is a massive industrial process, and understanding the catalyst's behavior at a molecular level is crucial for developing more efficient and selective catalysts. While much of the industrial focus is on the final polymer properties, academic research using isotopically labeled monomers like this compound can help to elucidate the intricate mechanisms of chain initiation, propagation, and termination on catalyst surfaces.

Furthermore, the knowledge gleaned from deuterated compounds is finding increasing application in materials science and pharmaceuticals. The substitution of hydrogen with deuterium can lead to materials with enhanced thermal stability and other modified properties. In the pharmaceutical industry, selective deuteration of drug molecules is a strategy used to alter their metabolic profiles, potentially leading to improved efficacy and safety. While this compound itself is not a therapeutic agent, the fundamental understanding of deuteration effects gained from studying simple molecules contributes to this broader field.

Outlook for Continued Scholarly Engagement and Innovation with this compound as a Research Tool

The future of scholarly engagement with this compound and other deuterated hydrocarbons appears promising, with potential for significant innovation in several key areas. As analytical techniques become more sensitive and computational modeling more powerful, the subtle effects of isotopic substitution can be explored in greater detail.

One area of future research will likely involve more sophisticated studies of reaction kinetics and dynamics. The specific asymmetry of this compound makes it a unique probe for stereospecific reactions. Advanced spectroscopic techniques, coupled with quantum chemical calculations, could be used to follow the orientation and transformation of this compound on catalyst surfaces in real-time, providing unprecedented detail about reaction intermediates and transition states.

In the field of materials science, there is growing interest in creating polymers with precisely controlled isotopic compositions. The use of monomers like this compound could lead to the development of specialty polymers with tailored properties for specific applications, such as in neutron scattering studies where the contrast between hydrogen and deuterium is exploited to probe polymer structure and dynamics.

The synthesis of specifically labeled compounds like this compound will continue to be an area of active research. Developing more efficient and selective methods for deuterium incorporation is crucial for making these valuable research tools more accessible to the scientific community.

Finally, as the push for more sustainable chemical processes continues, understanding reaction mechanisms at a fundamental level becomes ever more important. Deuterated molecules like this compound will remain indispensable tools in the quest to design next-generation catalysts that are more efficient, selective, and environmentally benign. The continued scholarly investigation of this compound will undoubtedly contribute to advancements across a wide spectrum of scientific and technological disciplines.

Q & A

Q. What methodologies are recommended for synthesizing and purifying Ethylene-d3 to ensure isotopic integrity in kinetic studies?

this compound synthesis typically involves deuterium exchange or catalytic deuteration of ethylene precursors. For purification, gas chromatography (GC) with mass spectrometry (MS) or infrared (IR) spectroscopy is critical to verify isotopic purity (>98% d3) and detect contaminants like ethylene-d2 or this compound. Researchers should calibrate instruments using reference standards and report retention times/spectral peaks in publications .

Q. How should researchers design experiments to track hydrogen/deuterium (H/D) exchange in this compound during photochemical reactions?

Use controlled photolysis setups with UV light sources (e.g., 185–254 nm) and inert reaction vessels to minimize side reactions. Monitor H/D exchange via GC-MS or NMR, comparing product ratios (e.g., H₂/D₂/HD) against theoretical predictions. Include control experiments with non-deuterated ethylene to isolate isotope effects .

Q. What statistical approaches are appropriate for analyzing isotopic distribution data from this compound reactions?

Linear regression of kinetic plots (e.g., rate constants vs. temperature/pressure) and error propagation for isotopic ratios (e.g., d3/d2 ratios) are essential. Use tools like Python’s SciPy or R for uncertainty quantification. Consult a statistician to validate assumptions about normal distribution in small datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed this compound reaction pathways under varying pressure conditions?

Conflicting data (e.g., pressure-dependent d3/d2 ratios) may arise from competing reaction mechanisms (abstraction vs. addition). Conduct surface-to-volume (S/V) ratio experiments to isolate gas-phase vs. wall-mediated reactions. Replicate studies at multiple pressures (e.g., 40–960 Torr) and compare with computational models (DFT/Master Equation analysis) .

Q. What strategies mitigate isotopic impurity interference in this compound studies, particularly when using silane or CO₂ as co-reagents?

Pre-treat reactants (e.g., silane) to remove moisture, a common source of protiated contaminants. Use high-resolution MS to distinguish isotopic overlaps (e.g., m/z 28 for C₂H₄ vs. SiH₄ fragments). Report impurity thresholds (e.g., <1% d2) and validate via blank runs .

Q. How should researchers address ethical and reproducibility concerns when publishing this compound datasets?

Disclose raw data (e.g., GC-MS chromatograms) in supplementary materials with metadata (instrument settings, calibration curves). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior studies using similar protocols. Address potential biases by including negative controls and peer-reviewing experimental design pre-submission .

Methodological Frameworks

What criteria define a robust research question for this compound mechanistic studies?

A strong question specifies variables (e.g., temperature, pressure), isotopic system (d3 vs. d2/d4), and measurable outcomes (e.g., rate constants, product ratios). Example: “How does the S/V ratio of reaction vessels affect the H/D abstraction vs. addition pathways in this compound photolysis at 254 nm?” .

Q. How can researchers operationalize theoretical constructs (e.g., ‘isotopic effect’) into measurable variables?

Define operational metrics:

- Isotopic effect: Quantify via k_H/k_D ratios in parallel experiments.

- Reaction pathway dominance: Use product selectivity (e.g., CH₂CD₂ vs. CHDCD₂) from GC-MS. Validate constructs through triangulation (e.g., experimental data + computational simulations) .

Q. What practices ensure reliable data collection in this compound studies with high noise-to-signal ratios?

- Instrumentation: Use time-resolved MS or cavity ring-down spectroscopy for low-concentration species.

- Replication: Perform triplicate runs and report standard deviations.

- Blinding: Mask sample identities during data analysis to reduce confirmation bias .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound findings within broader literature on isotopic labeling?

Compare results with analogous systems (e.g., methane-d4 or benzene-d6 studies) to identify trends in H/D kinetic isotope effects. Discuss deviations using citations (e.g., “Our observed k3/k6 ratio aligns with Smith et al. (2015) but contradicts Jones et al. (2018) due to differences in photon flux...”) .

Q. What are best practices for visualizing isotopic distribution data in publications?

Q. How can researchers preemptively address peer critiques about methodology in this compound studies?

Include a limitations section detailing potential confounders (e.g., trace O₂ in reactors, detector sensitivity thresholds). Pre-register studies on platforms like Open Science Framework to demonstrate transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.